Acetonitrile, [methyl(1-methylethyl)amino]-
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Overview
Description
2-(Isopropyl(methyl)amino)acetonitrile is an organic compound that features both an amine and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl(methyl)amino)acetonitrile typically involves the reaction of isopropylamine with acetonitrile under controlled conditions. One common method involves the use of a catalyst such as FeCl₂ to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of an oxidizing agent like DTBP (di-tert-butyl peroxide) to achieve high yields .
Industrial Production Methods
Industrial production of 2-(Isopropyl(methyl)amino)acetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropyl(methyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oximes, and various substituted nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Isopropyl(methyl)amino)acetonitrile has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and amines.
Mechanism of Action
The mechanism of action of 2-(Isopropyl(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The amine group can act as a nucleophile, engaging in substitution and addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the isopropyl and methyl groups.
Acetonitrile: A simpler nitrile compound without the amine group.
Isopropylamine: Contains the isopropyl and amine groups but lacks the nitrile group.
Uniqueness
2-(Isopropyl(methyl)amino)acetonitrile is unique due to the presence of both an amine and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, distinguishing it from simpler compounds like aminoacetonitrile and acetonitrile .
Properties
CAS No. |
62842-31-3 |
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Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-[methyl(propan-2-yl)amino]acetonitrile |
InChI |
InChI=1S/C6H12N2/c1-6(2)8(3)5-4-7/h6H,5H2,1-3H3 |
InChI Key |
OKVCJTAEKCLWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC#N |
Origin of Product |
United States |
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